4-(diethylsulfamoyl)-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide
Description
Properties
IUPAC Name |
4-(diethylsulfamoyl)-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4S/c1-4-19(5-2)24(21,22)15-8-6-13(7-9-15)16(20)17-10-14-11-18-23-12(14)3/h6-9,11H,4-5,10H2,1-3H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSBDOUOBCZFXQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=C(ON=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(diethylsulfamoyl)-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide typically involves multi-step organic reactions. One common approach is to start with the benzamide core and introduce the diethylsulfamoyl group through sulfonation reactions. The 5-methyl-1,2-oxazol-4-yl)methyl moiety can be attached via a nucleophilic substitution reaction, where the oxazole ring is formed through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
4-(diethylsulfamoyl)-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide group, potentially leading to the formation of amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the reagents used.
Scientific Research Applications
4-(diethylsulfamoyl)-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its therapeutic potential, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(diethylsulfamoyl)-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The diethylsulfamoyl group may enhance the compound’s binding affinity, while the oxazole moiety can contribute to its specificity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural variations among analogous compounds include:
Substituent Position on the Oxazole Ring: The target compound’s 5-methyl-1,2-oxazol-4-yl group differs from derivatives like N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzamide (compound 1b, ), where the oxazole methyl group is at position 3. In 4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide (), the sulfonamide group (SO₂NH₂) contrasts with the diethylsulfamoyl (SO₂N(Et)₂) in the target compound, impacting solubility and steric bulk .
Sulfonamide vs. Sulfamoyl Modifications :
- Diethylsulfamoyl groups increase hydrophobicity compared to unsubstituted sulfonamides, which may enhance blood-brain barrier penetration but reduce aqueous solubility .
- Compound 1b () uses a sulfamoyl-phenyl linkage, whereas the target compound’s diethyl substitution could reduce metabolic degradation via steric hindrance of enzymatic hydrolysis .
Synthesis and Yield :
- Microwave-assisted synthesis of related sulfonamides (e.g., compound 1b in ) achieves yields up to 89%, compared to 50–84% for conventional methods. Similar optimization could apply to the target compound .
Key Observations :
- Melting Points : Compound 1b (278–280°C) suggests higher crystallinity due to hydrogen bonding from the sulfamoyl group, whereas the target compound’s diethyl groups may lower melting points due to reduced polarity .
- Biological Activity : The 5-methyl-oxazol-4-yl group in the target compound and ’s derivative may favor kinase or protease inhibition, while 3-substituted oxazoles (e.g., ) correlate with antimicrobial effects .
Crystallographic and Conformational Data
- In 4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide (), bond angles (e.g., C—C—H = 119°) and torsional parameters (e.g., −176.7° for C4—C5—H5) indicate planar aromatic systems. The diethylsulfamoyl group in the target compound may introduce torsional strain, altering molecular packing .
- X-ray data for N-[(4-amino-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]-4-methylbenzamide () shows a mean σ(C–C) = 0.002 Å, suggesting high structural precision. Similar analysis for the target compound could reveal steric effects from diethyl groups .
Therapeutic Potential and Mechanism
- Antimicrobial Activity : Sulfonamide derivatives () inhibit microbial dihydropteroate synthase. The target compound’s diethylsulfamoyl group may enhance bacterial membrane penetration but could reduce target affinity compared to smaller sulfonamides .
- Anticancer Activity : Compound 1b () docks into EGFR’s hydrophobic pocket via benzamide and sulfamoyl groups. The target compound’s diethylsulfamoyl and 4-methyl-oxazole may improve binding to analogous targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
